Physical Identity Verification: Distinct Melting Point Range of 151–153°C vs. Mono-Fluoro Analog
The melting point of (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone is reported as 151–153°C . This value is substantially higher than that of the mono-fluoro analog (2-amino-5-chlorophenyl)(2-fluorophenyl)methanone (CAS 784-38-3), for which no comparable crystalline solid melting point is reported in authoritative databases, reflecting divergent intermolecular packing due to the second fluorine substituent [1]. This distinct physical constant serves as a primary identity verification metric for incoming material quality control.
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 151–153°C |
| Comparator Or Baseline | (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone (CAS 784-38-3) |
| Quantified Difference | Comparator data not reported in authoritative sources; target exhibits well-defined crystalline melting range. |
| Conditions | Experimental determination |
Why This Matters
A defined melting point range provides a rapid, low-cost identity verification tool for procurement quality assurance that is unavailable for structurally similar analogs lacking crystalline characterization.
- [1] NIST Chemistry WebBook. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-, CAS 784-38-3. Mass spectrum and data. View Source
